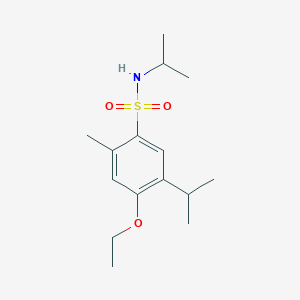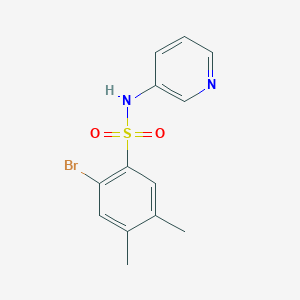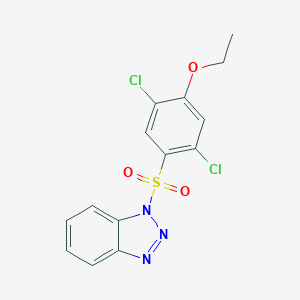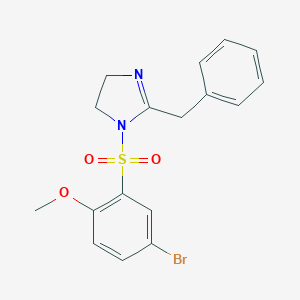![molecular formula C14H21NO5S B345258 4-[(2,5-Diméthoxyphényl)sulfonyl]-2,6-diméthylmorpholine CAS No. 438228-86-5](/img/structure/B345258.png)
4-[(2,5-Diméthoxyphényl)sulfonyl]-2,6-diméthylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine” is a chemical compound with the molecular formula C14H21NO5S . It has an average mass of 315.385 Da and a monoisotopic mass of 315.114044 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group attached to a 2,5-dimethoxyphenyl group and a 2,6-dimethylmorpholine group . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H21NO5S and an average mass of 315.385 Da . Additional physical and chemical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.Mécanisme D'action
The mechanism of action of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the inhibition of chloride channels by binding to a conserved lysine residue in the channel pore. This results in the prevention of chloride ion transport across the membrane. 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been shown to inhibit the activity of other ion channels and transporters, including the anion exchanger and the Na+/H+ exchanger.
Biochemical and Physiological Effects:
4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has a variety of biochemical and physiological effects, depending on the specific application. Inhibition of chloride channels by 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine can lead to changes in cell volume regulation, ion homeostasis, and fluid secretion. 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been shown to inhibit the transport of bicarbonate, which can affect acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is its specificity for chloride channels. This allows for the selective inhibition of these channels, without affecting other ion channels or transporters. However, 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has limitations in terms of its potency and specificity for different chloride channels. Additionally, 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been shown to have off-target effects on other proteins, which can complicate interpretation of experimental results.
Orientations Futures
For the use of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in scientific research include the development of more potent and specific inhibitors, investigation of its role in regulating other ion channels and transporters, and exploration of its therapeutic potential in disease states.
Méthodes De Synthèse
The synthesis of 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,5-dimethoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is then reacted with 2,6-dimethylmorpholine to obtain 4-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. The overall reaction scheme is as follows:
Applications De Recherche Scientifique
Agents anticancéreux
Les caractéristiques structurelles du composé suggèrent une activité anticancéreuse potentielle. Plus précisément, le substituant N-sulfonyle améliore sa solubilité dans l'eau, ce qui est crucial pour la délivrance de médicaments. Les chercheurs ont synthétisé des cis-2,4,5-tris(alcoxyphényl)imidazolines hydrophobes et étudié leur impact sur les interactions protéine-protéine. Ces dérivés inhibent l'interaction MDM2/MDMX-p53, stabilisent p53 et induisent l'expression de p21 dans les lignées cellulaires cancéreuses .
Activité anti-VIH
Les dérivés de 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidène)amino]N(4,6-diméthyl-2-pyrimidinyl)-benzène ont été criblés pour leur activité anti-VIH. Bien qu'ils ne soient pas directement liés au composé en question, cela met en évidence le potentiel de structures similaires dans la recherche antivirale .
Synthèse de β-lactame
La polyvalence du composé s'étend à la synthèse de β-lactame. Par exemple, la 2-[2-(3,4-diméthoxyphényl)-4-oxo-1-(toluène-4-sulfonyl)-azétidin-3-yl]-4-nitroisoindole-1,3-dione, un dérivé, a été obtenue par une réaction impliquant une β-lactame et du chlorure de toluènesulfonyle .
Propriétés
IUPAC Name |
4-(2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-10-8-15(9-11(2)20-10)21(16,17)14-7-12(18-3)5-6-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAVLDXJBUJZSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-benzyl-1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B345210.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-2-benzyl-2-imidazoline](/img/structure/B345213.png)
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B345216.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345219.png)



![N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B345225.png)